molecular formula C14H21N3O3S B1676324 Metahexamide CAS No. 565-33-3

Metahexamide

货号: B1676324
CAS 编号: 565-33-3
分子量: 311.40 g/mol
InChI 键: XXYTXQGCRQLRHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metahexamide is a long-acting anti-diabetic drug belonging to the first-generation sulfonylureas. It is known for its ability to manage blood sugar levels in patients with type 2 diabetes mellitus. The compound was first described in 1959 and has since been used to stimulate insulin release from the pancreas .

准备方法

Synthetic Routes and Reaction Conditions: Metahexamide is synthesized through a multi-step process involving the reaction of 3-amino-4-methylbenzenesulfonamide with cyclohexyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing advanced techniques such as crystallization and chromatography to isolate and purify the final product .

化学反应分析

Types of Reactions: Metahexamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Chemical Properties and Mechanism of Action

Metahexamide is chemically classified as N-(3-amino-4-methylbenzol-sulfonyl)-N-cyclohexylurea. It functions by stimulating insulin secretion from pancreatic beta cells, thus lowering blood glucose levels. Its pharmacokinetics indicate a slower breakdown and excretion compared to tolbutamide, with a half-life of approximately 20 hours .

Efficacy in Diabetic Patients

This compound has been evaluated in various clinical trials, particularly focusing on its effectiveness in patients with maturity-onset diabetes who had previously failed to respond to tolbutamide. A notable study involved 28 patients who were administered doses ranging from 50 mg to 300 mg per day. The results indicated:

  • Success Rate : Out of 27 evaluable patients, only 3 achieved normal blood sugar levels, while 6 showed partial improvement .
  • Failure Rate : The majority (18 patients) did not respond to the treatment at all.

The limited success of this compound suggests that while it may be more potent on a dose-for-dose basis compared to tolbutamide, its overall efficacy remains questionable in the broader diabetic population .

Side Effects and Safety Concerns

Initial trials reported mild side effects such as gastrointestinal irritation and allergic skin reactions. However, more severe adverse effects emerged during clinical evaluations, including reports of hepatic disturbances leading to the withdrawal of the drug from the market . The safety profile necessitated careful monitoring during trials.

Case Study Overview

A detailed examination of this compound's application was documented in a clinical setting involving diabetic patients unresponsive to conventional therapies. The study highlighted:

  • Patient Demographics : Predominantly older adults with a history of diabetes ranging from 1 to 20 years.
  • Treatment Outcomes : The response varied significantly among different patient profiles, indicating that factors such as age and prior treatment history influenced efficacy .

Research Data Table

ParameterValue
Total Patients Evaluated27
Success3 (11%)
Partial Success6 (22%)
Failure18 (67%)
Common Side EffectsNausea, vomiting, headaches

Comparative Analysis with Other Sulfonylureas

To understand this compound's position within diabetes management better, a comparison with other sulfonylureas like tolbutamide and chlorpropamide is essential.

Drug NameEfficacy Rate (%)Common Side EffectsDuration of Action
This compoundLow (Success: 11)Nausea, vomiting~20 hours
TolbutamideModerateWeight gain, hypoglycemia~10 hours
ChlorpropamideModerateHypoglycemia, skin reactions~36 hours

作用机制

Metahexamide exerts its effects by stimulating the release of insulin from pancreatic beta cells. It binds to specific receptors on the beta cells, leading to the closure of potassium channels. This results in the depolarization of the cell membrane and the opening of calcium channels, which ultimately triggers insulin secretion .

相似化合物的比较

Uniqueness: this compound is unique due to its long-acting nature and its specific chemical structure, which includes a cyclohexyl group. This structural feature contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable option in the management of type 2 diabetes mellitus .

生物活性

Metahexamide, also known as cyclohexylurea, is a compound that was primarily used in the treatment of diabetes. It belongs to the class of sulfonylureas, which stimulate insulin secretion from the pancreas. Despite its initial promise, this compound has been withdrawn from clinical use due to safety concerns and limited efficacy compared to other available treatments.

This compound functions as an oral hypoglycemic agent, enhancing insulin secretion in patients with type 2 diabetes. It operates by binding to specific receptors on pancreatic beta cells, leading to an increase in intracellular calcium levels and subsequent insulin release. This mechanism is similar to that of other sulfonylureas like tolbutamide and chlorpropamide, but with variations in potency and side effects.

Efficacy Studies

A clinical trial involving diabetic patients who had previously failed to respond adequately to tolbutamide showed mixed results. Patients were administered doses ranging from 50 mg to 300 mg of this compound. The outcomes were categorized as follows:

Response TypeNumber of Patients
Success3
Partial Success6
Failure18

The study indicated that while some patients experienced a reduction in blood glucose levels, the overall response was disappointing, and this compound was deemed less effective than other treatments available at the time .

Side Effects and Safety Concerns

This compound was associated with several side effects, including skin rashes, nausea, vomiting, and potential liver damage. The incidence of adverse reactions was significant enough to warrant its withdrawal from clinical use . In a comparative pharmacology study, it was noted that side effects were more common with this compound than with other agents like tolbutamide .

Case Studies

One notable case study involved a cohort of patients who had not responded adequately to diet and tolbutamide therapy. The results highlighted that while a few patients showed improvement with this compound, the majority did not experience significant benefits. This led researchers to conclude that this compound's efficacy was limited and variable among individuals .

Comparative Analysis with Other Agents

This compound's biological activity was compared with other sulfonylureas in terms of efficacy and safety. The following table summarizes findings from various studies:

AgentEfficacy (%)Common Side Effects
This compoundLowSkin rashes, nausea, liver damage
TolbutamideModerateNausea, hypoglycemia
ChlorpropamideModerateSkin rashes, gastrointestinal issues

The data suggest that while this compound had some efficacy in specific cases, it was generally outperformed by other sulfonylureas in terms of both effectiveness and safety .

属性

IUPAC Name

1-(3-amino-4-methylphenyl)sulfonyl-3-cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-10-7-8-12(9-13(10)15)21(19,20)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYTXQGCRQLRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023267
Record name Metahexamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-33-3
Record name 3-Amino-N-[(cyclohexylamino)carbonyl]-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metahexamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metahexamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metahexamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metahexamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAHEXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U6F5D722
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metahexamide
Reactant of Route 2
Metahexamide
Reactant of Route 3
Metahexamide
Reactant of Route 4
Reactant of Route 4
Metahexamide
Reactant of Route 5
Metahexamide
Reactant of Route 6
Reactant of Route 6
Metahexamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。